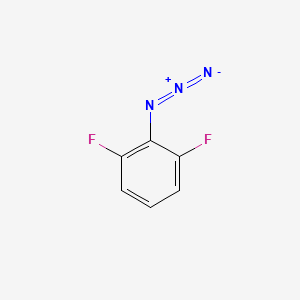

2-azido-1,3-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-azido-1,3-difluorobenzene: is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-1,3-difluorobenzene, reacts with sodium azide (NaN₃) under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 2-azido-1,3-difluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-azido-1,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

Oxidation and Reduction: The azido group can be reduced to an amine, while the fluorine atoms can undergo oxidative transformations under specific conditions.

Photochemical Reactions: The compound can undergo photochemical reactions, particularly involving the azido group, leading to the formation of nitrenes and subsequent rearrangements.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).

Major Products:

Triazoles: Formed through cycloaddition reactions.

Amines: Resulting from the reduction of the azido group.

Oxidized Fluorinated Compounds: Formed through oxidative processes.

Applications De Recherche Scientifique

2-azido-1,3-difluorobenzene has several applications in scientific research:

Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and coatings.

Biological Studies: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.

Mécanisme D'action

The mechanism of action of 2-azido-1,3-difluorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form highly reactive nitrenes, which can insert into various chemical bonds, leading to the formation of new compounds. The fluorine atoms influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Benzene, 1,3-difluoro-: Lacks the azido group, making it less reactive in certain chemical transformations.

2-Azidobenzimidazole Derivatives: These compounds also contain an azido group but differ in their core structure, leading to different reactivity and applications.

Fluorinated Triazoles: Similar in containing both fluorine and azido groups, but with different structural frameworks and properties.

Uniqueness: 2-azido-1,3-difluorobenzene is unique due to the combination of the azido group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and reactive properties, making it valuable for specific synthetic and research applications.

Activité Biologique

2-Azido-1,3-difluorobenzene (C₇H₄F₂N₃) is an organic compound featuring an azide group (-N₃) attached to a benzene ring that also contains two fluorine atoms at the 1 and 3 positions. This compound is primarily recognized for its applications in organic synthesis and click chemistry, but its biological activities are of growing interest. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and interactions with biological systems.

The presence of the azide functional group and fluorine atoms significantly influences the compound's reactivity and stability. The azide group is known for its ability to undergo "click" reactions, which are valuable in bioconjugation techniques for labeling biomolecules selectively without disrupting cellular functions.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, azide compounds generally exhibit interesting properties. These include:

- Bioorthogonal Chemistry : Azides are often utilized as bioorthogonal reagents due to their stability and selective reactivity with alkyne-containing biomolecules. This allows for targeted labeling of proteins or nucleic acids.

- Potential Antimicrobial Properties : Some studies suggest that azide derivatives can exhibit antimicrobial activity, although specific data on this compound is limited .

Case Studies and Experimental Data

-

Reactivity with Biological Molecules :

- Azides like this compound can react with various biomolecules through click chemistry. This property has been exploited in developing imaging agents and targeted therapies.

-

Antimicrobial Activity :

- While direct studies on this compound are sparse, related compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and E. coli. For instance, benzimidazole-triazole hybrids demonstrated promising antimicrobial properties, suggesting that similar azide-containing structures could yield beneficial results .

Comparative Analysis of Related Compounds

To better understand the potential biological implications of this compound, a comparison with other azide-containing compounds is useful:

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions using sodium azide. Various methods have been explored to optimize yields and reaction conditions:

Propriétés

IUPAC Name |

2-azido-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVKWBQVANKPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468850 |

Source

|

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102284-85-5 |

Source

|

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.